N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a nitro group, and a dioxaborolan group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Palladium catalysts and base are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and boronic acid derivatives .
Scientific Research Applications
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyclopentyl group adds steric hindrance, influencing the compound’s reactivity and stability .
Biological Activity
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure includes a nitro group and a dioxaborolane moiety, which are associated with various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H25BN2O5
- Molecular Weight : 360.21 g/mol
- CAS Number : 24916686
The presence of the dioxaborolane ring is particularly noteworthy as it can participate in various chemical reactions and biological processes.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing similar structural motifs often exhibit:
- Anticancer Activity : Many boron-containing compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example, derivatives of similar compounds have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (LNCap) cell lines .
In Vitro Studies
In vitro studies have been crucial for understanding the biological activity of this compound. The following table summarizes findings from key studies:
Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
---|---|---|---|
MDA-MB-231 | 5.0 | Significant cytotoxicity observed | |
LNCap | 10.0 | Moderate cytotoxic effects noted | |
SK-N-MC | 15.0 | Low cytotoxicity compared to other lines |
These studies indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines.
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Study on Boron Neutron Capture Therapy (BNCT) : Research has indicated that boron-containing compounds can enhance the effectiveness of BNCT in targeting cancer cells while minimizing damage to surrounding healthy tissue.
- Inhibition of Kinases : Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. For instance, dual inhibitors targeting BMX and BTK showed promising results with low nanomolar IC50 values, suggesting potential for further development into effective anticancer agents .
Properties
Molecular Formula |
C18H25BN2O5 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-cyclopentyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BN2O5/c1-17(2)18(3,4)26-19(25-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-7-5-6-8-14/h9-11,14H,5-8H2,1-4H3,(H,20,22) |
InChI Key |
YBOGDIKJENVWKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.